![molecular formula C16H16N2O5S B2753126 6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one CAS No. 1421501-52-1](/img/structure/B2753126.png)
6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
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Overview
Description
The compound seems to be a complex organic molecule with a dihydrobenzodioxin core . Dihydrobenzodioxins are a class of organic compounds which are known for their potential applications in various fields .
Molecular Structure Analysis
The molecular structure of similar compounds involves fused polycyclic aryl fragments . These compounds have been used to construct blue-emissive phenanthroimidazole-functionalized target molecules .Scientific Research Applications
Antibacterial Agents
Compounds with similar structures have been synthesized and tested as potent antibacterial agents . They have shown significant inhibitory activity against various bacterial strains, making them potential candidates for the development of new antibacterial drugs .
Enzyme Inhibitors
These compounds have also been found to be moderate enzyme inhibitors . They can inhibit the activity of certain enzymes, which can be useful in controlling various biological processes and treating certain diseases .
Antiviral Medications
Sulfonamides, a group of compounds to which this compound belongs, are widely used in antiviral medications . They can inhibit the replication of viruses, making them effective in treating viral infections .
Antimigraine Medications
Sulfonamides are also used in antimigraine medications . They can help in relieving the symptoms of migraines, providing relief to patients .
Antidiuretic Medications
Sulfonamides can also be used in antidiuretic medications . They can help in controlling the production of urine, which can be beneficial in treating conditions like diabetes insipidus .
Organic Synthesis
Sulfonamides can be used in organic synthesis reactions to produce dendrimers . They can act as ligands for catalysts of asymmetrical reactions .
Cancer Treatment
Aberrant expression of the phosphatidylinositol 3-kinase (PI3K) signalling pathway is often associated with tumourigenesis, progression and poor prognosis. Hence, PI3K inhibitors have attracted significant interest for the treatment of cancer .
Herbicidal Activities
A study suggests that a novel molecular scaffold, which this compound could potentially be a part of, has very effective herbicidal activity .
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .
Mode of Action
It’s worth noting that similar compounds have been used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules . These compounds exhibit an up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process .
Biochemical Pathways
Similar compounds have been shown to influence the electroluminescent process in organic light-emitting diodes (oleds), contributing to their efficient performance .
Result of Action
Similar compounds have been shown to contribute to the efficient device performance of pyrenyl dihydrobenzodioxin phenanthroimidazole in oleds due to the tta contribution to the electroluminescent process .
Action Environment
It’s worth noting that the choice of solvent and reaction temperature can influence the synthesis of similar compounds, affecting yield and purity .
Future Directions
properties
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c19-16-4-1-11-10-18(6-5-13(11)17-16)24(20,21)12-2-3-14-15(9-12)23-8-7-22-14/h1-4,9H,5-8,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFROXSLXMPPASH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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